2-Hydroxy-3-oxoadipate

Catalog No.
S654535
CAS No.
M.F
C6H6O6-2
M. Wt
174.11 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-3-oxoadipate

Product Name

2-Hydroxy-3-oxoadipate

IUPAC Name

2-hydroxy-3-oxohexanedioate

Molecular Formula

C6H6O6-2

Molecular Weight

174.11 g/mol

InChI

InChI=1S/C6H8O6/c7-3(1-2-4(8)9)5(10)6(11)12/h5,10H,1-2H2,(H,8,9)(H,11,12)/p-2

InChI Key

DVIFFQAOYQDXGL-UHFFFAOYSA-L

Canonical SMILES

C(CC(=O)[O-])C(=O)C(C(=O)[O-])O

Description

2-hydroxy-3-oxoadipate(2-) is dicarboxylate anion of 2-hydroxy-3-oxoadipic acid; major species at pH 7.3. It is a conjugate base of a 2-hydroxy-3-oxoadipic acid.

2-Hydroxy-3-oxoadipate is an organic compound with the molecular formula C6H8O6\text{C}_6\text{H}_8\text{O}_6 and an exact mass of 176.0321 g/mol. It is a dicarboxylic acid derivative and exists primarily as a conjugate base at physiological pH, known as the 2-hydroxy-3-oxoadipate anion. This compound is involved in various metabolic pathways, particularly in the metabolism of carbohydrates and amino acids, and plays a crucial role in the synthesis of other biochemical compounds .

The synthesis of 2-hydroxy-3-oxoadipate occurs through a specific enzymatic reaction catalyzed by the enzyme 2-hydroxy-3-oxoadipate synthase. The reaction can be represented as follows:

2 oxoglutarate+glyoxylate2 hydroxy 3 oxoadipate+CO2\text{2 oxoglutarate}+\text{glyoxylate}\rightleftharpoons \text{2 hydroxy 3 oxoadipate}+\text{CO}_2

2-Hydroxy-3-oxoadipate exhibits notable biological activity, particularly as a metabolic intermediate in various organisms. It is essential for the growth of Mycobacterium tuberculosis, where it participates in critical metabolic pathways. The compound's synthesis is regulated by allosteric mechanisms involving several metabolites, such as acetyl coenzyme A, which acts as an activator, while other proteins like GarA serve as inhibitors . This regulation ensures that the metabolic pathways are finely tuned to meet cellular demands.

The primary method for synthesizing 2-hydroxy-3-oxoadipate involves enzymatic reactions using purified 2-hydroxy-3-oxoadipate synthase. The enzyme requires thiamin diphosphate as a cofactor to facilitate the conversion of 2-oxoglutarate and glyoxylate into 2-hydroxy-3-oxoadipate. Alternative synthetic routes may involve chemical methods that mimic enzymatic processes, although these are less common due to the specificity and efficiency of enzymatic reactions .

2-Hydroxy-3-oxoadipate has several applications in biochemical research and industrial processes:

  • Metabolic Studies: It serves as a key intermediate for studying metabolic pathways in bacteria and fungi.
  • Drug Development: Given its role in Mycobacterium tuberculosis metabolism, it may be targeted for developing new antimicrobial agents.
  • Biotechnology: The compound can be utilized in metabolic engineering to enhance production processes for various biochemicals.

Interaction studies involving 2-hydroxy-3-oxoadipate focus primarily on its regulatory mechanisms within metabolic pathways. Research indicates that allosteric regulators like acetyl coenzyme A can significantly influence the activity of 2-hydroxy-3-oxoadipate synthase by affecting different steps within its catalytic cycle. Techniques such as circular dichroism spectroscopy and nuclear magnetic resonance spectroscopy have been employed to elucidate these interactions further .

Several compounds share structural or functional similarities with 2-hydroxy-3-oxoadipate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-OxoglutarateC5H6O5Precursor in the Krebs cycle; involved in amino acid metabolism.
GlyoxylateC2H2O3Participates in glyoxylate cycle; important for carbon assimilation.
Adipic AcidC6H10O4Used industrially for nylon production; structurally similar but lacks hydroxyl group.
5-Hydroxy-4-OxopentanoateC5H8O5Product of decarboxylation of 2-hydroxy-3-oxoadipate; involved in further metabolic pathways.

Uniqueness: What sets 2-hydroxy-3-oxoadipate apart from these compounds is its specific role as an intermediate in both carbohydrate and amino acid metabolism, along with its regulatory interactions that are crucial for microbial growth and survival.

XLogP3

-0.2

Wikipedia

2-hydroxy-3-oxoadipate(2-)

Dates

Modify: 2023-07-20

Explore Compound Types